Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate
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Overview
Description
Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate is a complex organic compound with a unique structure that includes sulfuric acid, dimethyl groups, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate typically involves multiple steps, including the introduction of sulfuric acid and the formation of the dimethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfonic acids, while reduction could yield amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.
Scientific Research Applications
Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound can be used in studies of enzyme activity and protein interactions, providing insights into biological processes.
Medicine: Research into potential therapeutic applications includes exploring its effects on cellular pathways and its potential as a drug candidate.
Industry: In industrial applications, it may be used in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism by which Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate include other amino acid derivatives and sulfur-containing organic molecules. Examples include:
This compound analogs: These compounds have similar structures but may differ in the position or type of functional groups.
Other sulfuric acid derivatives: Compounds that contain sulfuric acid and various organic groups, such as sulfonic acids and sulfates.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industry.
Biological Activity
Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic implications based on available literature and patent filings.
Chemical Structure
The compound's structure is characterized by a sulfuric acid moiety attached to a dimethylated aminopentanedioate backbone. This unique configuration may influence its interaction with biological systems, particularly in modulating immune responses.
Immune Modulation
Research indicates that compounds similar to this compound can act as antagonists of Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are critical in mediating immune responses to pathogens. For instance, TLR7 and TLR8 are activated by viral RNA and are implicated in autoimmune diseases. Compounds that inhibit these receptors may offer therapeutic benefits in conditions like systemic lupus erythematosus and rheumatoid arthritis .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Potential Applications |
---|---|---|
Immune Modulation | TLR7/8 Antagonism | Autoimmune Disorders |
Enzyme Inhibition | Inhibition of ADAMTS enzymes | Osteoarthritis Treatment |
Antineoplastic Effects | Modulation of cell signaling pathways | Cancer Therapy |
Enzyme Inhibition
Similar compounds have demonstrated the ability to inhibit matrix metalloproteinases (MMPs) such as ADAMTS-4 and ADAMTS-5, which are involved in cartilage degradation in osteoarthritis. The inhibition of these enzymes suggests a potential role for this compound in managing degenerative joint diseases .
Case Studies and Research Findings
- Autoimmune Disease Models : In animal models, compounds targeting TLR pathways showed reduced inflammation and tissue damage associated with autoimmune diseases. For example, studies demonstrated that TLR7 antagonists could significantly decrease disease severity in lupus-prone mice .
- Osteoarthritis Research : A study focusing on enzyme inhibitors reported that certain analogs effectively reduced the activity of ADAMTS enzymes with IC50 values indicating potent inhibition. Such findings support further exploration into this compound as a potential therapeutic agent for osteoarthritis .
- Cancer Therapeutics : The modulation of signaling pathways involved in cell proliferation suggests that this compound may also have applications in oncology. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells by disrupting growth factor signaling .
Properties
Molecular Formula |
C7H15NO8S |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
dimethyl (2S)-2-aminopentanedioate;sulfuric acid |
InChI |
InChI=1S/C7H13NO4.H2O4S/c1-11-6(9)4-3-5(8)7(10)12-2;1-5(2,3)4/h5H,3-4,8H2,1-2H3;(H2,1,2,3,4)/t5-;/m0./s1 |
InChI Key |
WDBYXFIOMVGVFC-JEDNCBNOSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)N.OS(=O)(=O)O |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.OS(=O)(=O)O |
Origin of Product |
United States |
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